Barettin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

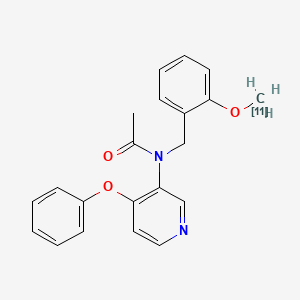

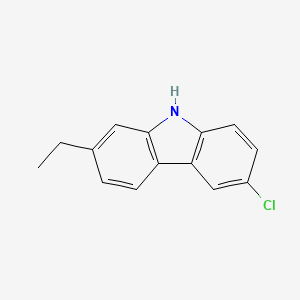

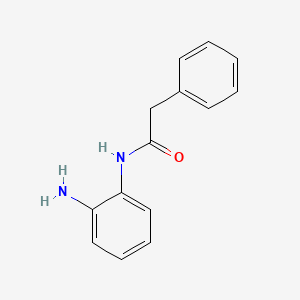

バレチンは、海洋海綿Geodia barrettiから得られる臭素化アルカロイドです。 これは、トリプトファンの脱水素臭素化誘導体を2つのペプチド結合によってアルギニン残基に結合させた環状ジペプチドであり、2,5-ジケトピペラジン核を形成しています 。 バレチンは1986年にスウェーデンのウプサラ大学でGöran Lidgren、Lars Bohlin、Jan Bergmanによって最初に単離されました 。 これは、抗酸化、抗炎症、および防汚などの重要な生物活性を示しています .

準備方法

合成経路と反応条件

バレチンの合成には、市販の出発物質から始まるいくつかのステップが必要です。 重要なステップには、トリプトファンの臭素化、続いてアルギニンとのペプチド結合形成による環状ジペプチド構造の形成が含まれます 。 反応条件は通常、臭素またはN-ブロモスクシンイミドなどの臭素化剤、およびジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのペプチドカップリング試薬の使用を伴います .

工業生産方法

現在、バレチンの工業生産は、合成経路の複雑さとコストのために限られています。 合成材料の入手可能性は、潜在的な商業化に不可欠ですが、既存の方法は労働集約的で高価です 。大規模生産のためのより効率的で費用対効果の高い合成経路を開発するための研究が進行中です。

化学反応の分析

反応の種類

バレチンは、次のようなさまざまな化学反応を受けます。

酸化: バレチンは特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応を使用して、臭素化されたトリプトファン部分を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な製品

これらの反応から生成される主要な製品には、バレチンのさまざまな酸化、還元、および置換された誘導体があり、それぞれ潜在的に異なる生物活性を示します .

科学研究への応用

科学的研究の応用

作用機序

バレチンは、いくつかの分子メカニズムを通じてその効果を発揮します。

抗酸化: バレチン中の臭素原子は、その抗酸化活性に不可欠であり、活性酸素種を中和し、脂質過酸化を防ぐのに役立ちます.

防汚: バレチンの防汚活性は、おそらくセロトニン様シグナル伝達経路への干渉を通じて、フジツボ幼虫の付着と変態を阻害する能力に起因します.

類似の化合物との比較

バレチンは、環状ジペプチド構造を形成する臭素化トリプトファンとアルギニン残基の組み合わせにより、海洋天然物の中でユニークです。類似の化合物には以下が含まれます。

ジポダジン: 防汚特性が向上したバレチンの合成誘導体.

デブロモバレチン: 同じレベルの生物活性を欠くバレチンの脱臭素化アナログであり、臭素原子の重要性を強調しています.

その他のジケトピペラジン: 異なる置換基を持つ、同様の環状ジペプチド構造を持つ化合物であり、さまざまな生物活性を示す可能性があります.

類似化合物との比較

Barettin is unique among marine natural products due to its combination of brominated tryptophan and arginine residues forming a cyclic dipeptide structure. Similar compounds include:

Dipodazine: A synthetic derivative of this compound with improved antifouling properties.

Debromothis compound: A de-brominated analogue of this compound that lacks the same level of biological activity, highlighting the importance of the bromine atom.

Other diketopiperazines: Compounds with similar cyclic dipeptide structures but different substituents, which can exhibit varying biological activities.

特性

CAS番号 |

104311-70-8 |

|---|---|

分子式 |

C17H19BrN6O2 |

分子量 |

419.3 g/mol |

IUPAC名 |

2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1 |

InChIキー |

YYFNNPXWRXQUPR-JVXNRYDGSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

異性体SMILES |

C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |

正規SMILES |

C1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3-(benzoyloxy)phenyl]-2,2-dibromo-](/img/structure/B3061307.png)

![Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-](/img/structure/B3061316.png)